(2-Chloropyrimidin-4-yl)methanol
Overview
Description
(2-Chloropyrimidin-4-yl)methanol: is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a derivative of pyrimidine, featuring a chlorine atom at the 2-position and a hydroxymethyl group at the 4-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyrimidin-4-yl)methanol typically involves the reaction of 2-chloropyrimidine with formaldehyde under acidic conditions. The reaction proceeds via nucleophilic addition, where the hydroxymethyl group is introduced at the 4-position of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
(2-Chloropyrimidin-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes .
Reduction: The chlorine atom can be reduced to form 2-hydroxymethylpyrimidine .
Substitution: The chlorine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride .
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: 2-Chloropyrimidine-4-carboxylic acid or 2-Chloropyrimidine-4-aldehyde .
Reduction: 2-Hydroxymethylpyrimidine .
Substitution: 2-Aminopyrimidine-4-methanol or 2-Ethylpyrimidine-4-methanol .
Scientific Research Applications
(2-Chloropyrimidin-4-yl)methanol: is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various heterocyclic compounds , which are important in medicinal chemistry. Additionally, it is used in the development of catalysts and advanced materials .
Mechanism of Action
The mechanism by which (2-Chloropyrimidin-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or agonist by interacting with specific molecular targets, such as enzymes or receptors . The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
(2-Chloropyrimidin-4-yl)methanol: is similar to other chlorinated pyrimidines and hydroxymethyl derivatives . its unique combination of functional groups makes it particularly useful in certain applications. Some similar compounds include:
2-Chloropyridine-4-methanol
2-Chloropyrimidine-4-carboxylic acid
2-Hydroxymethylpyrimidine
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
(2-chloropyrimidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLTMBMLWQOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34953-87-2 | |
Record name | (2-chloropyrimidin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.